3-(4-oxoquinazolin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
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Overview
Description
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound features a quinazolinone core linked to a tetrahydrocarbazole moiety, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a quinazolinone derivative with a tetrahydrocarbazole precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum and is carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the tetrahydrocarbazole moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes involved in DNA replication and repair, while the tetrahydrocarbazole moiety may interact with cellular receptors to modulate signal transduction pathways . These interactions result in the compound’s antimicrobial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
3-(4-Oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide: Another quinazolinone derivative with similar biological activities.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: A related compound with a tetrahydrocarbazole core, known for its antimicrobial properties.
Uniqueness
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE stands out due to its unique combination of a quinazolinone core and a tetrahydrocarbazole moiety. This structural feature imparts a distinct set of biological activities and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C23H22N4O2/c28-21(12-13-27-14-24-18-9-3-2-7-17(18)23(27)29)25-20-11-5-8-16-15-6-1-4-10-19(15)26-22(16)20/h1-4,6-7,9-10,14,20,26H,5,8,11-13H2,(H,25,28) |
InChI Key |
PKICTOAVROXRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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